Dehydro-

Beschreibung

BenchChem offers high-quality Dehydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dehydro- including the price, delivery time, and more detailed information at info@benchchem.com.

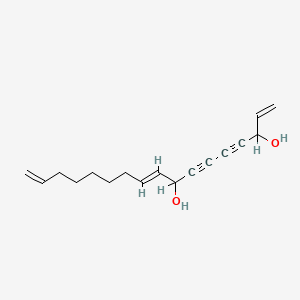

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H22O2 |

|---|---|

Molekulargewicht |

258.35 g/mol |

IUPAC-Name |

(9E)-heptadeca-1,9,16-trien-4,6-diyne-3,8-diol |

InChI |

InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h3-4,10,14,16-19H,1-2,5-9H2/b14-10+ |

InChI-Schlüssel |

OLUQMFYBNOJBQQ-GXDHUFHOSA-N |

Isomerische SMILES |

C=CCCCCC/C=C/C(C#CC#CC(C=C)O)O |

Kanonische SMILES |

C=CCCCCCC=CC(C#CC#CC(C=C)O)O |

Synonyme |

1,9,16-heptadecatriene-4,6-diyne-3,8-diol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Significance of Dehydro-Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro-metabolites, characterized by the loss of two hydrogen atoms from a parent molecule, represent a diverse class of compounds with profound biological significance. These metabolites are often intermediates in critical biochemical pathways and can exhibit unique bioactivities distinct from their precursor molecules. This technical guide provides an in-depth exploration of the roles of key this compoundmetabolites, including dehydroepiandrosterone (DHEA), its metabolite 7-keto-DHEA, and dehydroascorbic acid (DHA). We will delve into their mechanisms of action, present quantitative data on their interactions, detail experimental protocols for their study, and visualize their associated signaling pathways.

Dehydroepiandrosterone (DHEA) and its Metabolites

Dehydroepiandrosterone (DHEA) is a C19 steroid hormone primarily synthesized in the adrenal glands, gonads, and the brain. It serves as a crucial precursor to more potent androgens and estrogens and also exerts direct biological effects by interacting with a variety of receptors.

Biological Roles and Mechanisms of Action

DHEA's biological functions are multifaceted. It can be metabolized into active sex steroids, thereby influencing a wide range of physiological processes. Additionally, DHEA and its metabolites can directly bind to and modulate the activity of several nuclear and membrane-associated receptors.

One of its key metabolites, 7-keto-DHEA, is not converted to sex hormones and is primarily associated with thermogenic effects, potentially by increasing the activity of thermogenic enzymes.[1][2] This has led to its investigation for roles in metabolism and weight management.[1]

Quantitative Data on DHEA and Metabolite Interactions

The interaction of DHEA and its metabolites with various receptors has been quantified in several studies. The following tables summarize key binding affinities and activation data.

| Compound | Receptor | Cell Type/System | Binding Affinity (Ki or Kd) | Citation |

| DHEA | Androgen Receptor (AR) | MDA-MB-435 or LNCaP cells | ~1.2 µM (Ki) | [3] |

| DHEA | Estrogen Receptor α (ERα) | COS-1 cells | ~1.1 µM (Ki) | [3] |

| DHEA | Estrogen Receptor β (ERβ) | COS-1 cells | ~0.5 µM (Kd) | [3] |

| DHEA | G-protein coupled receptor (endothelial cells) | Bovine aortic endothelial cells | ~48.7 pM (Kd) | [4] |

| Compound | Receptor | Activation Data (EC50) | Citation |

| DHEA | Pregnane X Receptor (PXR) (human) | 70 µM | |

| Androstenedione (ADIONE) | Pregnane X Receptor (PXR) (human) | 25 µM |

Signaling Pathways

DHEA's signaling can be initiated through both intracellular and membrane-bound receptors. As a precursor, its conversion to testosterone and estradiol leads to the activation of androgen and estrogen receptor signaling pathways, respectively. Directly, DHEA can bind to nuclear receptors like AR, ERα, and ERβ, and the pregnane X receptor (PXR). Furthermore, DHEA has been shown to bind to a specific G-protein coupled receptor on the cell membrane of endothelial cells, leading to the activation of downstream signaling cascades involving MAPK and Src.[5][6]

Figure 1: DHEA Signaling Pathways.

7-keto-Dehydroepiandrosterone (7-keto-DHEA)

7-keto-DHEA is a metabolite of DHEA that does not convert into sex hormones, making it a subject of interest for its distinct metabolic effects.[7]

Biological Roles and Mechanisms of Action

The primary biological significance of 7-keto-DHEA lies in its thermogenic properties.[1] It is believed to increase the metabolic rate by enhancing the activity of thermogenic enzymes such as mitochondrial sn-glycerol-3-phosphate dehydrogenase and cytosolic malic enzyme.[1] This leads to an increase in energy expenditure and has been explored for its potential in weight management.[1]

Signaling Pathways

The thermogenic effects of 7-keto-DHEA are mediated through the upregulation of key enzymes involved in energy metabolism. The proposed pathway involves the induction of enzymes that participate in substrate shuttling and uncoupling of oxidative phosphorylation in mitochondria, leading to heat generation instead of ATP synthesis.

Figure 2: 7-keto-DHEA Thermogenesis Pathway.

Dehydroascorbic Acid (DHA)

Dehydroascorbic acid is the oxidized form of ascorbic acid (Vitamin C). While it lacks the direct antioxidant capacity of ascorbic acid, it plays a crucial role in the recycling and bioavailability of this essential vitamin.

Biological Roles and Mechanisms of Action

The primary biological significance of DHA is its role as a transportable form of Vitamin C. DHA can be taken up by cells via glucose transporters (GLUTs).[8] Once inside the cell, it is rapidly reduced back to ascorbic acid, thereby replenishing the intracellular pool of this vital antioxidant. This recycling mechanism is critical for maintaining cellular redox balance and protecting against oxidative stress.

Quantitative Data on DHA-Related Enzyme Kinetics

The reduction of DHA to ascorbic acid is a key enzymatic process. The following table provides kinetic parameters for enzymes involved in this reaction.

| Enzyme | Substrate | Km | kcat | Source Organism | Citation |

| Thioredoxin Reductase | Dehydroascorbic Acid | 2.5 mM | 90 min-1 | Rat Liver | [9] |

| Thioredoxin Reductase (with Thioredoxin) | Dehydroascorbic Acid | 0.7 mM | 71 min-1 | Rat Liver | [9] |

| Dehydroascorbate Reductase | Dehydroascorbic Acid | 1.3 mM | - | Human Neutrophils and Lymphocytes | [10] |

| Dehydroascorbate Reductase | Reduced Glutathione (GSH) | 3.8 mM | - | Human Neutrophils and Lymphocytes | [10] |

Signaling and Metabolic Pathways

The recycling of ascorbic acid from DHA is primarily dependent on two key cellular reducing systems: the glutathione-dependent system and the thioredoxin-dependent system. In the glutathione-dependent pathway, DHA is reduced by glutathione (GSH), a reaction that can be catalyzed by dehydroascorbate reductase.[11][12] The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, consuming NADPH. The thioredoxin system also contributes to DHA reduction.[9]

Figure 3: Dehydroascorbic Acid Recycling Pathways.

Experimental Protocols

Accurate quantification and characterization of this compoundmetabolites are crucial for understanding their biological roles. The following sections provide detailed methodologies for the analysis of DHEA, its metabolites, and dehydroascorbic acid.

Quantification of DHEA and its Metabolites in Biological Samples by LC-MS/MS

This protocol describes a general workflow for the simultaneous measurement of DHEA and its key metabolites in serum or plasma.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated DHEA).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% B to 90% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized. For example:

-

DHEA: m/z 289.2 → 253.2

-

7-keto-DHEA: m/z 303.2 → 285.2

-

Testosterone: m/z 289.2 → 97.1

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity for each analyte.

-

3. Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Quantification of Dehydroascorbic Acid and Ascorbic Acid in Cells by HPLC with UV Detection

This protocol outlines a method for the simultaneous measurement of intracellular ascorbic acid and dehydroascorbic acid.

1. Sample Preparation:

-

Cell Harvesting and Lysis: Harvest cultured cells (e.g., 1 x 106 cells) and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in 100 µL of a lysis buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing 1 mM EDTA).

-

Deproteinization: Add 100 µL of ice-cold 10% metaphosphoric acid to the cell lysate. Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant for analysis.

2. HPLC Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mobile phase such as 0.1 M sodium phosphate, 0.2 mM EDTA, pH 2.8.

-

Flow Rate: 0.8-1.0 mL/min.

-

Column Temperature: 25°C.

-

-

Detection:

-

Wavelength: UV detection at 245 nm for ascorbic acid.

-

Indirect Measurement of DHA: To measure total ascorbic acid (ascorbic acid + DHA), a parallel sample is treated with a reducing agent like dithiothreitol (DTT) to convert DHA to ascorbic acid before HPLC analysis. The concentration of DHA is then calculated by subtracting the ascorbic acid concentration in the untreated sample from the total ascorbic acid concentration in the DTT-treated sample.

-

3. Data Analysis:

-

Generate a standard curve for ascorbic acid.

-

Calculate the concentration of ascorbic acid in the samples based on the standard curve.

-

Calculate the concentration of DHA by subtracting the ascorbic acid concentration from the total ascorbic acid concentration.

Figure 4: LC-MS/MS Experimental Workflow.

Conclusion

This compoundmetabolites are not merely byproducts of metabolic pathways but are active participants in a wide array of biological processes. From the hormonal and signaling roles of DHEA and its derivatives to the critical function of dehydroascorbic acid in vitamin C homeostasis, these molecules offer significant insights into health and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of biology, medicine, and drug development, facilitating further exploration into the intricate world of this compoundmetabolites.

References

- 1. A systematic review of the impact of 7-keto-DHEA on body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Keto DHEA The Fat-Burning Metabolite - - Life Extension [lifeextension.com]

- 3. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydroepiandrosterone Activation of G-protein-coupled Estrogen Receptor Rapidly Stimulates MicroRNA-21 Transcription in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7-Keto-DHEA - Wikipedia [en.wikipedia.org]

- 8. Ascorbate and Glutathione: The Heart of the Redox Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reduction of dehydroascorbate to ascorbate by the selenoenzyme thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human cell dehydroascorbate reductase. Kinetic and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dehydroascorbate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What Are the Roles for Dehydroascorbate Reductases and Glutathione in Sustaining Ascorbate Accumulation? - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Dehydrogenase Enzymes in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dehydrogenase enzymes, a class of oxidoreductases, are fundamental to cellular metabolism, catalyzing the removal of hydrogen atoms from a substrate and transferring them to an electron acceptor, typically NAD+/NADP+ or FAD. This redox reaction is a cornerstone of energy production and biosynthetic processes. This technical guide provides an in-depth exploration of the role of dehydrogenases in key metabolic pathways, detailing their regulation, kinetic properties, and the experimental methodologies used to study them.

Core Functions and Significance

Dehydrogenases are integral to numerous metabolic pathways, including glycolysis, the Krebs cycle (citric acid cycle), the pentose phosphate pathway, fatty acid oxidation, and amino acid metabolism.[1][2][3] Their primary functions include:

-

Energy Production: By oxidizing substrates and reducing coenzymes like NAD+ and FAD, dehydrogenases generate NADH and FADH2. These reduced coenzymes are crucial electron carriers that donate electrons to the electron transport chain, driving the synthesis of ATP.[1][3]

-

Biosynthesis: The pentose phosphate pathway, initiated by glucose-6-phosphate dehydrogenase, is a primary source of NADPH, which is essential for reductive biosynthesis reactions, such as fatty acid and steroid synthesis.[4]

-

Redox Balance: Dehydrogenases maintain the cellular redox state by regulating the ratio of reduced to oxidized coenzymes (NADH/NAD+ and NADPH/NADP+). This balance is critical for cellular signaling and mitigating oxidative stress.[1]

-

Metabolic Interconversion: Enzymes like lactate dehydrogenase facilitate the interconversion of pyruvate and lactate, which is vital for anaerobic glycolysis and the Cori cycle.[5][6]

Dehydrogenases in Key Metabolic Pathways

Glycolysis

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[7][8][9][10] This reaction is a critical energy-yielding step, producing a molecule of NADH. The activity of GAPDH is influenced by the cellular NAD+/NADH ratio; a high NADH concentration can inhibit the enzyme, thereby slowing down glycolysis.[11][12]

Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex (PDC) serves as a crucial link between glycolysis and the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[11][13][14] This multi-enzyme complex is subject to intricate regulation.[13][14] Transcriptional regulation of the pyruvate dehydrogenase kinase (PDK) isoenzymes, which inactivate PDC through phosphorylation, plays a significant role.[2][11][15][16] For instance, PDK4 expression is upregulated during fasting and on a high-fat diet, leading to the inhibition of PDC and a sparing of carbohydrates.[11][17]

Krebs Cycle (Citric Acid Cycle)

Several dehydrogenases are central to the Krebs cycle, including isocitrate dehydrogenase and α-ketoglutarate dehydrogenase. Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating the first molecule of NADH in the cycle.[18] The activity of these dehydrogenases is tightly regulated by the energy status of the cell, with high levels of NADH acting as an inhibitor.[5][19][20][21]

Pentose Phosphate Pathway (PPP)

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway.[4][22] It catalyzes the initial step, the oxidation of glucose-6-phosphate, which produces NADPH. The primary regulation of G6PD is through the NADPH/NADP+ ratio; a high ratio inhibits the enzyme, while a low ratio (indicating high demand for NADPH) stimulates its activity.[13][22][23] Allosteric regulation also plays a role, with the redox sensor protein OpcA modulating G6PDH activity in some organisms.[14][24]

Fatty Acid Oxidation

Acyl-CoA dehydrogenases are a family of enzymes that catalyze the initial step of β-oxidation of fatty acids in the mitochondria.[15] There are different isoforms with specificities for short-, medium-, long-, and very-long-chain fatty acids.[20][25]

Amino Acid Metabolism

Glutamate dehydrogenase (GDH) plays a pivotal role in linking amino acid metabolism with the Krebs cycle. It catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate.[16][19][24][26] GDH is subject to complex allosteric regulation by molecules such as GTP (inhibitor) and ADP (activator), reflecting the cell's energy state.[27][28]

Other Notable Dehydrogenases

-

Lactate Dehydrogenase (LDH): This enzyme is crucial for anaerobic metabolism, converting pyruvate to lactate to regenerate NAD+ for glycolysis to continue.[5][6][29][30][31] Its expression and activity can be hormonally regulated.[1][5][13][32]

-

Alcohol Dehydrogenase (ADH): Primarily found in the liver, ADH is responsible for the metabolism of ethanol.[17][23][26][33][34]

Quantitative Data on Dehydrogenase Enzymes

The following tables summarize key quantitative data for selected human dehydrogenase enzymes, compiled from the BRENDA enzyme database and other sources.

| Enzyme | EC Number | Substrate | K_m Value (µM) | V_max (µmol/min/mg) | Tissue/Organism | Reference |

| Lactate Dehydrogenase A | 1.1.1.27 | Pyruvate | 140 - 340 | - | Human Muscle | BRENDA |

| L-Lactate | 8,000 - 22,000 | - | Human Muscle | BRENDA | ||

| Pyruvate Dehydrogenase (E1) | 1.2.4.1 | Pyruvate | 23 - 50 | - | Human Heart | BRENDA |

| Isocitrate Dehydrogenase (NADP+) | 1.1.1.42 | Isocitrate | 1.5 - 11 | - | Human Liver | BRENDA |

| Glucose-6-Phosphate Dehydrogenase | 1.1.1.49 | Glucose-6-phosphate | 12 - 71 | - | Human Erythrocytes | BRENDA |

| Glutamate Dehydrogenase 1 | 1.4.1.3 | L-Glutamate | 400 - 2,900 | - | Human Liver | BRENDA |

| Medium-Chain Acyl-CoA Dehydrogenase | 1.3.8.7 | Octanoyl-CoA | 1.5 - 6 | - | Human Liver | BRENDA |

Table 1: Kinetic Parameters of Selected Human Dehydrogenase Enzymes. K_m and V_max values can vary depending on experimental conditions. Data retrieved from the BRENDA database.

| Enzyme | Tissue with Highest Expression | Relative Expression Level | Data Source |

| Lactate Dehydrogenase A (LDHA) | Skeletal Muscle, Liver | High | Proteomics DB |

| Pyruvate Dehydrogenase E1 alpha 1 (PDHA1) | Heart, Skeletal Muscle | High | Proteomics DB |

| Isocitrate Dehydrogenase 2 (IDH2) | Heart, Liver | High | Proteomics DB |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Adrenal Gland, Spleen | High | Proteomics DB |

| Glutamate Dehydrogenase 1 (GLUD1) | Liver, Kidney | Very High | Proteomics DB |

| Alcohol Dehydrogenase 1B (ADH1B) | Liver | Very High | Proteomics DB |

Table 2: Tissue-Specific Expression of Selected Human Dehydrogenase Enzymes. Data based on protein abundance from Proteomics DB.

Experimental Protocols

Spectrophotometric Assay for Dehydrogenase Activity

This is a common method for measuring the activity of NAD(P)+-dependent dehydrogenases by monitoring the change in absorbance at 340 nm due to the production or consumption of NAD(P)H.[4][22][35][36]

Principle: NADH and NADPH have a characteristic absorbance maximum at 340 nm, whereas their oxidized forms, NAD+ and NADP+, do not. The rate of change in absorbance at 340 nm is directly proportional to the enzyme activity.[4]

General Protocol (Example: Lactate Dehydrogenase - Pyruvate to Lactate):

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.

-

NADH Solution: 3.5 mM NADH in assay buffer (prepare fresh).

-

Substrate Solution: 21 mM Sodium Pyruvate in assay buffer (prepare fresh).

-

Enzyme Sample: Diluted cell lysate or purified enzyme in assay buffer.

-

-

Assay Procedure:

-

In a quartz cuvette, combine 2.6 mL of assay buffer and 0.1 mL of NADH solution.

-

Add 0.2 mL of the diluted enzyme sample.

-

Incubate the mixture in a spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 0.1 mL of the pyruvate substrate solution and mix immediately by inversion.

-

Monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings at 15 or 30-second intervals.

-

-

Calculation of Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL)) Where ε (the molar extinction coefficient for NADH) is 6.22 mM-1cm-1. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

Native Polyacrylamide Gel Electrophoresis (PAGE) with Activity Staining

This technique allows for the separation of different isoforms of an enzyme in its native, active state and subsequent visualization of their activity directly within the gel.[3][30]

Principle: Proteins are separated based on their native charge, size, and shape in a non-denaturing polyacrylamide gel. After electrophoresis, the gel is incubated in a solution containing the necessary substrates and cofactors for the enzyme reaction. The reaction product is then visualized, often through a coupled reaction that leads to the formation of a colored precipitate or a fluorescent compound.[30]

General Protocol (Example: Lactate Dehydrogenase):

-

Sample Preparation:

-

Homogenize tissue or cells in a non-denaturing lysis buffer on ice.

-

Centrifuge to remove debris and collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the lysate.

-

-

Native PAGE:

-

Prepare a native polyacrylamide gel (without SDS).

-

Mix the protein sample with a native sample buffer (containing glycerol for density and a tracking dye, but no SDS or reducing agents). Do not heat the samples.[3]

-

Load the samples onto the gel and run the electrophoresis at a low temperature (e.g., 4°C) to maintain enzyme activity.

-

-

Activity Staining:

-

After electrophoresis, rinse the gel with assay buffer.

-

Prepare the staining solution containing:

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Substrate (L-Lactate)

-

Cofactor (NAD+)

-

Electron carrier (e.g., Phenazine methosulfate - PMS)

-

Colorimetric indicator (e.g., Nitrotetrazolium blue chloride - NBT)

-

-

Incubate the gel in the staining solution in the dark at room temperature or 37°C.

-

The dehydrogenase reaction will produce NADH. PMS will then transfer electrons from NADH to NBT, reducing it to a dark blue, insoluble formazan precipitate at the location of the enzyme bands.

-

Once the bands are sufficiently developed, stop the reaction by rinsing the gel with water and fix it (e.g., in a solution of methanol and acetic acid).

-

Visualizations of Signaling Pathways and Logical Relationships

Regulation of Pyruvate Dehydrogenase Complex (PDC)

The activity of the Pyruvate Dehydrogenase Complex is tightly controlled by phosphorylation and dephosphorylation, which is in turn regulated by various metabolic signals.

Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) activity.

Logical Relationship of NAD+/NADH Ratio in Glycolysis

The ratio of NAD+ to NADH is a critical determinant of the rate of glycolysis, primarily through its effect on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Caption: Influence of the NAD+/NADH ratio on glycolysis.

Experimental Workflow for Dehydrogenase Activity Assay

A typical workflow for determining dehydrogenase activity from a biological sample using a spectrophotometric method.

References

- 1. Hormonal effects on the biosynthesis of lactate dehydrogenase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional regulation of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Native-PAGE [assay-protocol.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. [PDF] Lactate dehydrogenase in estrogen-responsive human breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. BRENDA, enzyme data and metabolic information - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Transcriptional regulation of pyruvate dehydrogenase kinase 4 in skeletal muscle during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Hormonal regulation of lactate dehydrogenase-A through activation of protein kinase C pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alga.cz [alga.cz]

- 13. Transcriptional Regulation of Pyruvate Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Transcriptional regulation of pyruvate dehydrogenase kinase 4 in skeletal muscle during and after exercise | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 16. proteopedia.org [proteopedia.org]

- 17. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journal.r-project.org [journal.r-project.org]

- 19. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 20. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 21. Studies on the regulatory mechanism of isocitrate dehydrogenase 2 using acetylation mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Allosteric role of a structural NADP+ molecule in glucose-6-phosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 24. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]

- 25. Redirecting [linkinghub.elsevier.com]

- 26. The structure and allosteric regulation of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. genexplain.com [genexplain.com]

- 28. youtube.com [youtube.com]

- 29. academic.oup.com [academic.oup.com]

- 30. The role of estrogens in the regulation of lactate dehydrogenase activity and its submolecular organization in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. BRENDA [chemeurope.com]

- 32. Continuous monitoring of enzymatic activity within native electrophoresis gels: Application to mitochondrial oxidative phosphorylation complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. academic.oup.com [academic.oup.com]

- 34. faculty.umb.edu [faculty.umb.edu]

- 35. Blue native electrophoresis protocol | Abcam [abcam.com]

- 36. moraes.biochemistry.utoronto.ca [moraes.biochemistry.utoronto.ca]

Unveiling Nature's Arsenal: A Technical Guide to the Discovery of Novel Bioactive Dehydro-Natural Products

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has consistently led researchers back to the intricate and diverse world of natural products. Among these, dehydro-natural products, characterized by the presence of carbon-carbon double bonds, represent a promising frontier in drug discovery. Their unique structural features often confer potent and selective biological activities, making them attractive candidates for addressing a range of diseases, from cancers to infectious agents. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery, characterization, and mechanistic elucidation of novel bioactive this compoundnatural products, exemplified by the recently investigated compounds, Dehydroabietylamine and Sphaeropsidin A.

Featured this compoundNatural Products:

This guide focuses on two exemplary this compoundnatural products that have demonstrated significant therapeutic potential:

-

Dehydroabietylamine: A diterpene amine derived from abietic acid, a major component of pine rosin.[1][2] It has emerged as a promising scaffold for the development of anticancer and antibacterial agents.[3][4]

-

Sphaeropsidin A: A fungal metabolite isolated from Diplodia cupressi.[5][6] This tetracyclic pimarane diterpene exhibits potent activity against drug-resistant cancer cells through a novel mechanism of action.[5][7]

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxic activities of Dehydroabietylamine derivatives and Sphaeropsidin A against various human cancer cell lines.

Table 1: Cytotoxic Activity of Dehydroabietylamine Derivatives

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| L¹ | HepG2 | Liver | 0.66 | [8] |

| L¹ | A549 | Lung | 2.11 | [8] |

| L¹ | MCF-7 | Breast | 5.33 | [8] |

| L² | MCF-7 | Breast | 0.75 | [9] |

| L³ | HepG2 | Liver | 1.63 | [8] |

| L³ | MCF-7 | Breast | 2.65 | [8] |

| L⁵ | MCF-7 | Breast | 2.17 | [9] |

| 3r | MCF-7 | Breast | 1.15 ± 0.31 | [10] |

| DHAA-F | HepG2 | Liver | 56.8 ± 4.4 (24h) | [11] |

| DHAA-F | HepG2 | Liver | 40.2 ± 3.4 (48h) | [11] |

| DHAA-F | HepG2 | Liver | 24.2 ± 2.4 (72h) | [11] |

IC50: Half-maximal inhibitory concentration. This value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

Table 2: Cytotoxic and Growth Inhibitory Activity of Sphaeropsidin A

| Parameter | Cell Lines | Value (µM) | Reference |

| Mean LC50 | NCI-60 Panel | ~10 | [5][7] |

| Average GI50 | NCI-60 Panel | 1.6 | [12] |

| GI50 Range | NCI-60 Panel | 0.3 - 6.3 | [12] |

| IC50 Range | KB, SGC-7901, SW1116, A549 | 6.74 - 46.64 | [13] |

LC50: Lethal concentration 50. The concentration of a chemical which kills 50% of a sample population. GI50: Growth inhibition 50. The concentration of a test agent that causes 50% inhibition of cellular growth.

Experimental Protocols

Isolation and Purification of this compoundNatural Products

3.1.1. Bioassay-Guided Fractionation of Sphaeropsidin A from Diplodia cupressi

This protocol outlines the isolation of Sphaeropsidin A from fungal culture guided by its biological activity.[6][12]

-

Cultivation: Grow Diplodia cupressi in a suitable liquid culture medium.

-

Extraction: After a sufficient incubation period, separate the mycelium from the culture filtrate. Extract the filtrate with an organic solvent such as ethyl acetate.

-

Fractionation: Concentrate the organic extract and subject it to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).

-

Bioassay: Test the resulting fractions for their cytotoxic activity using an appropriate assay (e.g., MTT assay against a cancer cell line).

-

Purification: Subject the most active fractions to further chromatographic purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until a pure compound is obtained.

-

Structure Elucidation: Determine the chemical structure of the isolated pure compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

3.1.2. Purification of Dehydroabietylamine from Rosin Amine D

This protocol describes the purification of Dehydroabietylamine from a commercial mixture.[1]

-

Acetate Salt Formation: Dissolve the crude Rosin Amine D mixture in toluene and add approximately one equivalent of acetic acid to precipitate the amine acetates.

-

Selective Crystallization: Cool the mixture to induce the crystallization of dehydroabietylamine acetate, which is less soluble than the other amine acetates in the mixture.

-

Filtration and Washing: Collect the crystals by suction filtration and wash them with cold toluene, followed by a non-polar solvent like hexane.

-

Recrystallization: For higher purity, recrystallize the dehydroabietylamine acetate from a methanol/water solvent system.

-

Liberation of Free Base: Dissolve the purified acetate salt in hot water and add a 10% aqueous solution of sodium hydroxide (NaOH) to precipitate the free dehydroabietylamine base.

-

Extraction and Drying: Extract the dehydroabietylamine into an organic solvent like diethyl ether, wash the organic phase with water until neutral, and dry it over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under vacuum to obtain solid Dehydroabietylamine.

Cytotoxicity and Bioactivity Assays

3.2.1. MTT Assay for Determining IC50 Values

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Dehydroabietylamine derivative or Sphaeropsidin A) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC50 value from the dose-response curve.

3.2.2. Assessment of Regulatory Volume Increase (RVI) Impairment by Sphaeropsidin A

This protocol is designed to investigate the effect of Sphaeropsidin A on the ability of cancer cells to regulate their volume after osmotic stress.[5][7]

-

Cell Culture: Culture cancer cells (e.g., melanoma cell lines) on glass coverslips.

-

Videomicroscopy Setup: Mount the coverslips in a perfusion chamber on the stage of an inverted microscope equipped with videomicroscopy capabilities.

-

Induction of Cell Shrinkage: Induce cell shrinkage by exposing the cells to a hypertonic solution.

-

Monitoring Cell Volume: Continuously monitor and record the changes in cell volume over time using the videomicroscopy setup.

-

Sphaeropsidin A Treatment: In a parallel experiment, pre-incubate the cells with Sphaeropsidin A before inducing osmotic stress and monitor the cell volume changes.

-

Data Analysis: Compare the ability of untreated and Sphaeropsidin A-treated cells to recover their volume (RVI). A failure to regain volume in the presence of the compound indicates impairment of RVI.

Signaling Pathways and Mechanisms of Action

Dehydroabietylamine: Induction of Apoptosis via JNK/P38 MAPK Pathway

Derivatives of Dehydroabietylamine have been shown to induce apoptosis in cancer cells by activating the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[11]

Caption: Dehydroabietylamine-induced apoptosis pathway.

Sphaeropsidin A: A Novel Anticancer Mechanism via Impairment of Regulatory Volume Increase

Sphaeropsidin A exhibits a unique anticancer mechanism by inducing rapid and marked cellular shrinkage, leading to apoptosis. This is achieved by impairing the regulatory volume increase (RVI) mechanism, which is crucial for cancer cell survival under osmotic stress.[5][7] The proposed mechanism involves the targeting of ion transporters such as the Na-K-2Cl cotransporter (NKCC1) or Cl⁻/HCO₃⁻ anion exchangers.

Caption: Sphaeropsidin A's mechanism of RVI impairment.

Experimental Workflow for this compoundNatural Product Discovery

The discovery and development of novel bioactive this compoundnatural products is a multi-step process that requires a systematic and integrated approach.

Caption: Workflow for bioactive natural product discovery.

This guide provides a foundational framework for researchers and scientists in the field of drug discovery. The exploration of this compoundnatural products, with their vast structural diversity and potent bioactivities, continues to be a vital avenue for the identification of next-generation therapeutic agents. The detailed methodologies and mechanistic insights presented herein are intended to facilitate and inspire further research in this exciting and impactful area.

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Dehydroabietylamine exerts antitumor effects by affecting nucleotide metabolism in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sphaeropsidin A shows promising activity against drug-resistant cancer cells by targeting regulatory volume increase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphaeropsidin A: A Pimarane Diterpene with Interesting Biological Activities and Promising Practical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphaeropsidin A shows promising activity against drug-resistant cancer cells by targeting regulatory volume increase. | Delpire Laboratory [vumc.org]

- 8. Synthesis of novel, DNA binding heterocyclic dehydroabietylamine derivatives as potential antiproliferative and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dehydroabietylamine-fluorobenzaldehyde induces apoptosis by activating JNK/P38 signal pathway in human hepatocellular carcinoma HepG2 cells [cjpt.magtechjournal.com]

- 12. Sphaeropsidin A C15-C16 Cross-Metathesis Analogues with Potent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphaeropsidin A Loaded in Liposomes to Reduce Its Cytotoxicity and Preserve Antifungal Activity Against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In Silico Screening of Dehydro- Compound Libraries for Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents has increasingly led researchers toward the vast chemical diversity of natural products. Among these, dehydro- compounds represent a promising class of molecules with diverse biological activities. The integration of computational methods, or in silico screening, has revolutionized the early stages of drug discovery by enabling the rapid and cost-effective evaluation of large compound libraries. This technical guide provides an in-depth overview of the core principles, methodologies, and applications of in silico screening of dehydro- compound libraries for the identification of novel drug candidates. We will explore key experimental protocols, present quantitative data from relevant studies, and visualize critical signaling pathways and workflows to provide a comprehensive resource for professionals in the field.

Introduction to In Silico Screening in Drug Discovery

In silico drug design and screening are computational techniques used to identify and optimize potential drug candidates.[1] These methods have become indispensable in modern drug discovery, offering a means to navigate the vast chemical space of potential therapeutics efficiently.[2] The primary goals of in silico screening are to reduce the number of compounds that need to be synthesized and tested in the lab, thereby decreasing costs and accelerating the discovery timeline.[1]

Virtual screening can be broadly categorized into two main approaches:

-

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the biological target (e.g., a protein or enzyme).[3] Molecular docking is a key technique in SBVS, where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target.[3][4]

-

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These approaches utilize the information from a set of known active ligands to identify new compounds with similar properties.[5] Key LBVS techniques include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.[5]

Natural product libraries, rich in structurally diverse and complex molecules, are a valuable resource for drug discovery.[2] However, their complexity can present challenges for traditional high-throughput screening (HTS).[5] Virtual screening provides a powerful tool to navigate these libraries and prioritize compounds for experimental validation.[2]

Dehydro- Compound Libraries: A Source of Bioactive Molecules

Dehydro- compounds are a class of organic molecules characterized by the presence of one or more double or triple bonds formed by the removal of hydrogen atoms. This structural feature often imparts unique electronic and conformational properties, making them attractive candidates for interacting with biological targets.

Notable examples of dehydro- compounds with therapeutic potential include:

-

Dehydrocorydaline: An alkaloid that has been shown to promote myogenic differentiation through the activation of the p38 MAPK signaling pathway.[6][7]

-

Dehydroabietic Acid: A diterpene resin acid with potential anti-inflammatory and anti-tumor activities, linked to the inhibition of the PI3K/AKT/mTOR signaling pathway.[8][9]

The structural diversity within dehydro- compound libraries provides a fertile ground for the discovery of novel inhibitors or modulators of various enzymes and signaling pathways implicated in disease.

Core Methodologies in In Silico Screening

A successful in silico screening campaign involves a multi-step workflow that integrates various computational techniques.

Virtual Screening Workflow

The general workflow for in silico screening of a compound library against a specific target is a sequential process designed to filter and prioritize promising candidates for further experimental testing.[10]

References

- 1. (PDF) Dehydrocorydaline Promotes Myogenic Differentiation [research.amanote.com]

- 2. Virtual Screening of Natural Products Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Dehydrocorydaline promotes myogenic differentiation via p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydrocorydaline promotes myogenic differentiation via p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longchangextracts.com [longchangextracts.com]

- 9. mdpi.com [mdpi.com]

- 10. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathways of Dehydro-Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro-secondary metabolites represent a vast and structurally diverse class of natural products characterized by the presence of one or more carbon-carbon double bonds introduced through a formal dehydrogenation or dehydration reaction. These compounds exhibit a wide range of biological activities, making them a rich source for drug discovery and development. Understanding the intricate biosynthetic pathways that lead to their formation is crucial for their targeted production, pathway engineering, and the generation of novel analogs with improved therapeutic properties. This technical guide provides an in-depth exploration of the core principles governing the biosynthesis of this compoundsecondary metabolites, with a focus on key enzymatic steps, regulatory networks, and the experimental methodologies used to elucidate these complex pathways.

Core Biosynthetic Pathways and Key Dehydrogenation Mechanisms

The biosynthesis of this compoundsecondary metabolites is not confined to a single pathway but is rather a recurring theme across various major routes of secondary metabolism, including the shikimate, acetate-malonate, and mevalonate/methylerythritol phosphate (MEP) pathways. The critical step in the formation of these compounds is the introduction of a double bond, a reaction most commonly catalyzed by a class of enzymes known as oxidoreductases , particularly dehydrogenases.[1][2]

Dehydrogenases are a broad class of enzymes that catalyze the removal of hydrogen atoms from a substrate, often transferring them to an electron acceptor such as NAD⁺, NADP⁺, or FAD.[3][4] These enzymes play a pivotal role in cellular metabolism, contributing to both energy production and various biosynthetic processes.[3] In the context of secondary metabolism, dehydrogenases are crucial "tailoring enzymes" that modify the core scaffolds of natural products, thereby increasing their structural diversity and biological activity.

The Shikimate Pathway: A Gateway to Aromatic this compoundCompounds

The shikimate pathway is a central route for the biosynthesis of aromatic amino acids and a plethora of aromatic secondary metabolites in plants and microorganisms.[5] Two key intermediates in this pathway, 3-dehydroquinic acid (DHQ) and 3-dehydroshikimic acid (DHS) , are prime examples of this compoundsecondary metabolite precursors.[6][7]

The formation of DHQ from 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) is catalyzed by 3-dehydroquinate synthase .[8] Subsequently, 3-dehydroquinate dehydratase catalyzes the reversible dehydration of DHQ to form DHS.[5][9][10] DHS can then be reduced to shikimic acid by shikimate dehydrogenase , which utilizes NADPH as a cofactor.[5][6]

The production of DHS has been a subject of metabolic engineering efforts. For instance, engineered Escherichia coli strains have been developed to produce high titers of DHS. In fed-batch fermentation, combining the overexpression of a feedback-insensitive DAHP synthase and transketolase has led to DHS titers of 69 g/L with a 30% yield from glucose.[11]

Terpenoid Biosynthesis: Formation of this compoundTerpenoids

Terpenoids, the largest class of natural products, are synthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[5][12] The vast structural diversity of terpenoids is generated by terpene synthases and further modified by tailoring enzymes, including dehydrogenases.

A notable example is the biosynthesis of dihydro-β-ionone , a volatile apocarotenoid with a characteristic woody-fruity aroma found in plants like Cymbidium sinense.[7] The formation of dihydro-β-ionone from β-ionone is catalyzed by double-bond reductases (DBRs) , which are members of the medium-chain dehydrogenase/reductase (MDR) superfamily.[7] These enzymes utilize NADPH to reduce the C=C bond in α,β-unsaturated carbonyl compounds.[7] Functional characterization of DBRs from C. sinense through heterologous expression in E. coli and transient expression in Nicotiana benthamiana has confirmed their role in dihydro-β-ionone biosynthesis.[7]

Polyketide Biosynthesis: The Role of Dehydrogenases in Polyketide Synthases

Polyketides are a diverse group of secondary metabolites synthesized by polyketide synthases (PKSs) from simple acyl-CoA precursors.[13][14] PKSs are large, multi-domain enzymes that function in an assembly-line-like manner.[13] The optional reductive domains within PKS modules, including a ketoreductase (KR) , a dehydratase (DH) , and an enoylreductase (ER) , determine the final structure of the polyketide chain.[13][15]

The DH domain is responsible for the dehydration of the β-hydroxyacyl intermediate, introducing a double bond and thus forming a this compoundpolyketide precursor. The stereochemistry of the β-hydroxyl group, determined by the preceding KR domain, influences whether a cis or trans double bond is formed.[16]

Regulation of this compoundSecondary Metabolite Biosynthesis

The production of this compoundsecondary metabolites is tightly regulated at multiple levels, from the transcriptional control of biosynthetic genes to the modulation of enzyme activity.

Transcriptional Regulation

The expression of genes encoding the enzymes of secondary metabolic pathways is often coordinately regulated by a network of transcription factors (TFs) .[17][18][19] Several families of TFs, including MYB , bHLH , and WRKY , have been shown to play crucial roles in regulating the biosynthesis of various secondary metabolites.[9][18][20] These TFs respond to both developmental cues and environmental stimuli, fine-tuning the production of these compounds.[17][20] For instance, in the biosynthesis of dihydro-β-ionone in Cymbidium sinense, transcription factor families such as AP2/ERF, MYB, C2H2, bHLH, and WRKY are highly expressed in correlation with the production of the volatile compound.[7]

Signaling Pathways

Plant hormones and other signaling molecules play a critical role in orchestrating the expression of secondary metabolite biosynthetic pathways. Jasmonates (JAs) , a class of lipid-derived signaling molecules, are well-known elicitors of secondary metabolite production in response to stress and developmental signals.[8][21][22][23] The JA signaling pathway involves the SCFCOI1-JAZ co-receptor complex, which, upon perception of the active JA signal (JA-isoleucine), leads to the degradation of JAZ repressor proteins.[21][23][24] This derepresses MYC transcription factors, which in turn activate the expression of various biosynthetic genes.[21][24] This signaling cascade has been shown to induce the biosynthesis of a wide range of secondary metabolites, including alkaloids, terpenoids, and glucosinolates.[21]

Quantitative Data Summary

| Metabolite | Producing Organism (Engineered) | Titer | Yield | Reference |

| 3-Dehydroshikimate (DHS) | Escherichia coli | 69 g/L | 30% (mol/mol) from D-glucose | [11] |

| 3-Dehydroshikimate (DHS) | Escherichia coli | ~117 g/L | - | [21] |

| Shikimic Acid (with quinate and dehydroshikimate byproducts) | Escherichia coli | 52 g/L | 18% from glucose | [14] |

| Enzyme | Substrate | Km | Vmax | Reference |

| Deoxynivalenol-degrading enzyme (DDE) | Deoxynivalenol (DON) | 0.32 mM | 563.3 nmol/(min·mg) | [25] |

| Yeast Alcohol Dehydrogenase (ADH) | Ethanol | 21.5 mM | 0.426 (Absorbance units) | [26] |

Experimental Protocols

Heterologous Expression and Purification of a Dehydrogenase

This protocol describes a general workflow for the expression and purification of a plant dehydrogenase in E. coli.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the dehydrogenase gene from plant cDNA using PCR with primers containing appropriate restriction sites.

- Ligate the PCR product into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

2. Protein Expression:

- Transform the sequence-verified expression plasmid into an expression host strain (e.g., E. coli BL21(DE3)).

- Grow a 5 mL overnight culture of the transformed cells in LB medium containing the appropriate antibiotic at 37°C.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

- Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance protein solubility.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).[27]

- Lyse the cells by sonication on ice.[27]

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[27]

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-50 mM).

- Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

- Analyze the purified protein by SDS-PAGE.

- For further purification, perform size-exclusion chromatography.

Enzyme Assay for a Dehydrogenase

This protocol outlines a general spectrophotometric assay to determine the activity of a purified dehydrogenase.

1. Principle:

- The activity of many dehydrogenases can be monitored by following the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.[10]

2. Reagents:

- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

- Substrate solution (dissolved in assay buffer)

- Cofactor solution (NAD⁺, NADP⁺, NADH, or NADPH, dissolved in assay buffer)

- Purified enzyme solution

3. Procedure:

- In a quartz cuvette, prepare a reaction mixture containing the assay buffer, substrate, and cofactor.

- Equilibrate the reaction mixture to the desired temperature (e.g., 25-37°C).

- Initiate the reaction by adding a small volume of the purified enzyme solution.

- Immediately start monitoring the change in absorbance at 340 nm using a spectrophotometer.

- Record the absorbance change over time.

4. Data Analysis:

- Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH/NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

- To determine the kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations while keeping the enzyme and cofactor concentrations constant.[28][29][30]

- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[28][29]

HPLC Quantification of a this compoundSecondary Metabolite

This protocol provides a general framework for the quantification of a this compoundsecondary metabolite in a plant extract using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

- Grind the dried plant material into a fine powder.

- Extract the powder with a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) using methods such as sonication or maceration.

- Filter the extract and evaporate the solvent under reduced pressure.

- Redissolve the dried extract in a known volume of the mobile phase.

- Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Analysis:

- Use a reversed-phase C18 column.

- Develop a suitable mobile phase, which typically consists of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be used.

- Set the flow rate (e.g., 1.0 mL/min) and column temperature.

- Use a UV-Vis or PDA detector set at the wavelength of maximum absorbance of the target this compoundmetabolite.

3. Quantification:

- Prepare a series of standard solutions of the purified this compoundsecondary metabolite of known concentrations.

- Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

- Inject the prepared plant extract sample.

- Identify the peak corresponding to the target metabolite by comparing its retention time with that of the standard.

- Quantify the amount of the metabolite in the extract by using the calibration curve.

Signaling Pathways and Experimental Workflows

Jasmonate Signaling Pathway Leading to Secondary Metabolite Biosynthesis

Experimental Workflow for Elucidating a this compoundSecondary Metabolite Biosynthetic Pathway

Conclusion

The biosynthesis of this compoundsecondary metabolites is a fascinating and complex area of natural product chemistry. The dehydrogenation reactions, primarily catalyzed by a diverse array of dehydrogenases, are key to generating the structural and functional diversity of these compounds. A multi-faceted approach, combining metabolomics, transcriptomics, enzymology, and genetic engineering, is essential for the complete elucidation of these pathways. The knowledge gained from such studies not only deepens our understanding of the chemical ecology of producing organisms but also provides a powerful toolkit for the rational design and sustainable production of valuable bioactive molecules for the pharmaceutical and other industries.

References

- 1. Oxidoreductases-Creative Enzymes [creative-enzymes.com]

- 2. Item - Module-Based Polyketide Synthase Engineering for de Novo Polyketide Biosynthesis - American Chemical Society - Figshare [acs.figshare.com]

- 3. tarjomefa.com [tarjomefa.com]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]

- 7. mdpi.com [mdpi.com]

- 8. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Multidimensional regulation of transcription factors: decoding the comprehensive signals of plant secondary metabolism [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Article | KnE Open [kneopen.com]

- 13. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 14. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcription factors controlling plant secondary metabolism: what regulates the regulators? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Multilayered regulation of secondary metabolism in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multidimensional regulation of transcription factors: decoding the comprehensive signals of plant secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. ijsra.net [ijsra.net]

- 27. Protein Expression and Purification [protocols.io]

- 28. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 29. Enzyme Kinetics [www2.chem.wisc.edu]

- 30. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Structural Elucidation of Novel Dehydro-Alkaloids from Marine Sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and workflows involved in the structural elucidation of novel dehydro-alkaloids from marine environments. The unique and complex chemical structures of these marine natural products present significant challenges and opportunities in the field of drug discovery.[1][2][3] This document details the key experimental protocols, data interpretation, and visualization of logical workflows essential for the successful characterization of these potent bioactive compounds.

Introduction to Marine this compoundAlkaloids

Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites.[4] Among these, alkaloids—naturally occurring nitrogen-containing compounds—are of particular interest due to their wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[5][6] this compoundalkaloids, characterized by the presence of one or more double bonds within a ring system or side chain, represent a significant subclass with unique chemical properties and bioactivities. The structural elucidation of these novel compounds is a critical step in the drug discovery pipeline, enabling the synthesis of analogues and the investigation of structure-activity relationships.[7]

Experimental Protocols for Isolation and Structural Elucidation

The journey from a marine organism to a fully characterized this compoundalkaloid involves a multi-step process of extraction, isolation, and detailed spectroscopic analysis.

Extraction and Isolation of Marine Alkaloids

The initial step involves the extraction of crude organic material from the marine source (e.g., sponges, tunicates, or marine-derived fungi). This is typically followed by a series of chromatographic separations to isolate the pure alkaloid.

General Protocol for Extraction and Isolation:

-

Sample Collection and Preparation: The marine organism is collected, freeze-dried to preserve its chemical integrity, and ground into a fine powder.

-

Solvent Extraction: The powdered material is exhaustively extracted with a sequence of organic solvents, typically starting with a nonpolar solvent (e.g., hexane) and progressing to more polar solvents (e.g., dichloromethane, methanol). This crude extract contains a complex mixture of metabolites.[8]

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity, yielding fractions enriched with certain classes of molecules.

-

Chromatographic Separation: The alkaloid-rich fractions are then subjected to multiple rounds of chromatography to isolate the pure compounds. Common techniques include:

The following diagram illustrates a typical workflow for the isolation of a novel marine alkaloid.

Spectroscopic Techniques for Structural Elucidation

Once a pure compound is isolated, a combination of modern spectroscopic techniques is employed to determine its chemical structure. The primary methods include mass spectrometry and nuclear magnetic resonance spectroscopy.[9]

High-Resolution Mass Spectrometry (HRMS):

HRMS, particularly with electrospray ionization (ESI), is crucial for determining the molecular formula of the novel alkaloid.[4]

-

Methodology: The purified compound is dissolved in a suitable solvent and infused into the ESI source. The instrument is calibrated, and data is acquired in positive or negative ion mode. The high mass accuracy of the instrument allows for the determination of the elemental composition from the measured mass-to-charge ratio (m/z).

-

Key Parameters for ESI-MS Optimization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful technique for elucidating the detailed molecular structure of organic compounds. A combination of 1D and 2D NMR experiments is necessary for a complete structural assignment.[12]

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of non-equivalent carbons and their chemical environment (e.g., alkyl, alkene, carbonyl). DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.

-

-

2D NMR: These experiments reveal correlations between different nuclei, which is essential for assembling the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (one-bond C-H correlation).[14]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically two to four bonds), which is critical for connecting different fragments of the molecule.[14]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry of the molecule.

-

X-ray Crystallography:

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.[15][16][17] This technique is considered the gold standard for structure determination.[18]

The logical flow of using spectroscopic data for structural elucidation is depicted in the following diagram.

Case Study: Dehydro-β-carboline Alkaloids

To illustrate the application of these methodologies, we will consider a hypothetical novel dehydro-β-carboline alkaloid, "Marincarboline X". β-carboline alkaloids are a well-known class of marine natural products with diverse biological activities.[7][19]

Spectroscopic Data for Marincarboline X

The structure of Marincarboline X was elucidated based on the following spectroscopic data.

Table 1: HR-ESI-MS Data for Marincarboline X

| Parameter | Value | Interpretation |

| Ion Mode | Positive | - |

| Measured m/z [M+H]⁺ | 251.1234 | - |

| Calculated m/z for C₁₆H₁₅N₂O₂ | 251.1239 | Molecular Formula |

Table 2: ¹H and ¹³C NMR Data for Marincarboline X (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H → C) | COSY Correlations (H → H) |

| 1 | 142.5 | - | - | - |

| 3 | 135.8 | 8.1 (s) | C-1, C-4, C-4a, C-9a | - |

| 4 | 115.2 | 7.9 (d, 8.0) | C-3, C-4a, C-5, C-9a | H-5 |

| 4a | 128.9 | - | - | - |

| 5 | 121.5 | 7.3 (t, 8.0) | C-4, C-6, C-8a | H-4, H-6 |

| 6 | 129.8 | 7.6 (t, 8.0) | C-5, C-7, C-8, C-8a | H-5, H-7 |

| 7 | 120.1 | 7.4 (d, 8.0) | C-6, C-8, C-8a | H-6 |

| 8 | 111.9 | - | - | - |

| 8a | 136.4 | - | - | - |

| 9 | - | 9.5 (s, br) | C-1, C-8, C-8a, C-9a | - |

| 9a | 140.1 | - | - | - |

| 1' | 168.2 | - | - | - |

| 2' | 52.3 | 3.9 (s) | C-1' | - |

| 1'' | 195.1 | 9.8 (s) | C-1, C-3 | - |

Bioactivity and Mechanism of Action

Many β-carboline alkaloids exhibit potent anticancer activity.[7] Marincarboline X was evaluated for its cytotoxicity against a panel of human cancer cell lines.

Table 3: Cytotoxic Activity of Marincarboline X

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-116 | Colon Carcinoma | 5.2 |

| MCF-7 | Breast Cancer | 8.9 |

| A549 | Lung Carcinoma | 12.5 |

Further investigation revealed that Marincarboline X induces apoptosis in cancer cells by inhibiting the TGF-β/Smad signaling pathway, a key pathway involved in cell growth, proliferation, and differentiation.[20]

The diagram below outlines the simplified TGF-β/Smad signaling pathway and the inhibitory action of Marincarboline X.

Conclusion and Future Perspectives

The structural elucidation of novel this compoundalkaloids from marine sources is a complex but rewarding endeavor that lies at the forefront of natural product chemistry and drug discovery. The integration of advanced spectroscopic techniques like HRMS and 2D NMR is fundamental to this process, with X-ray crystallography and total synthesis serving as definitive confirmatory tools.[21] As technology continues to advance, we can expect the discovery and characterization of even more complex and potent marine alkaloids. These compounds hold immense promise as lead structures for the development of new therapeutics to combat a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent synthetic studies leading to structural revisions of marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive Alkaloids from the Sea: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of marine alkaloid-oriented β-carboline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Marine Indole Alkaloids-Isolation, Structure and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. princeton.edu [princeton.edu]

- 14. mdpi.com [mdpi.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Variabines A and B: new β-carboline alkaloids from the marine sponge Luffariella variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]

- 20. Survey of marine natural product structure revisions: a synergy of spectroscopy and chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Mechanical Insights into the Stability of Dehydro- Intermediates: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of quantum mechanical studies on the stability of dehydro- intermediates. These highly reactive species play a crucial role in various chemical transformations and are of significant interest in the synthesis of complex organic molecules and drug candidates. Understanding their stability is paramount for predicting reaction outcomes and designing novel synthetic pathways. This document summarizes key quantitative data, details computational methodologies, and visualizes fundamental concepts to facilitate a comprehensive understanding of this important class of reactive intermediates.

Introduction to Dehydro- Intermediates

Dehydro- intermediates, particularly dehydroaromatic and dehydroheteroaromatic species (arynes and hetarynes), are characterized by the formal removal of two hydrogen atoms from adjacent carbon atoms of an aromatic ring, resulting in a strained "triple bond" within the ring. Their high reactivity makes them powerful tools in organic synthesis, enabling the rapid construction of complex molecular architectures. However, this reactivity is intrinsically linked to their stability, which can vary significantly depending on the parent aromatic system, the position of the dehydro bond, and the presence of substituents.

Quantum mechanical calculations have become an indispensable tool for elucidating the electronic structure and predicting the stability of these transient species. Methods such as Density Functional Theory (DFT) and ab initio calculations provide quantitative insights into their energetics, guiding experimental efforts.

Computational Methodologies for Assessing Stability

A common and effective computational approach to quantify the stability of dehydro- intermediates is the calculation of the energy of dehydrogenation (ΔEdehydro) . This value represents the energy change associated with the formal removal of a hydrogen molecule (H₂) from the parent aromatic or heteroaromatic compound to form the corresponding dehydro- intermediate. A lower energy of dehydrogenation indicates a more stable, and therefore more accessible, dehydro- intermediate.

Experimental Protocol: A Generalized Computational Workflow

The following protocol outlines a typical workflow for calculating the energy of dehydrogenation of a dehydro- intermediate using quantum mechanical methods.

Objective: To determine the relative stability of a dehydro- intermediate by calculating its energy of dehydrogenation.

Methodology:

-

Structure Optimization:

-

The 3D structures of the parent aromatic/heteroaromatic molecule and the corresponding dehydro- intermediate are built using a molecular modeling software.

-

Geometry optimization is performed for both structures to find their lowest energy conformations. This is a critical step to ensure that the calculated energies correspond to stable points on the potential energy surface.

-

A common and robust level of theory for geometry optimization is Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.[1]

-

-

Energy Calculation:

-

Single-point energy calculations are performed on the optimized structures of the parent molecule and the dehydro- intermediate.

-

To obtain more accurate energies, a higher level of theory is often employed for this step. For instance, the MP2 method with the 6-311+G** basis set can provide more refined energy values.[1]

-

The energy of a hydrogen molecule (H₂) is also calculated at the same level of theory.

-

-

Calculation of Energy of Dehydrogenation (ΔEdehydro):

-

The energy of dehydrogenation is calculated using the following equation:

ΔEdehydro = (Edehydro-intermediate + EH₂) - Eparent

where:

-

Ethis compoundintermediate is the calculated energy of the dehydro- intermediate.

-

EH₂ is the calculated energy of the hydrogen molecule.

-

Eparent is the calculated energy of the parent aromatic/heteroaromatic molecule.

-

-

-

Analysis and Interpretation:

-

The calculated ΔEdehydro values are compared across a series of dehydro- intermediates to assess their relative stabilities.

-

A lower ΔEdehydro suggests a more stable and synthetically accessible intermediate. Computational studies have established thresholds for the likelihood of generating a given hetaryne based on this value.[1]

-

Quantitative Stability Data for Dehydro- Intermediates

The following tables summarize quantitative data on the stability of various dehydro- intermediates, primarily focusing on benzyne isomers and a range of heterocyclic arynes (hetarynes). The energy of dehydrogenation (ΔEdehydro) is a key metric for comparing their relative stabilities.

Table 1: Relative Stability of Benzyne Isomers

The three isomers of benzyne exhibit significantly different stabilities, with o-benzyne being the most stable and experimentally accessible.

| Isomer | Common Name | Relative Energy (kcal/mol) |

| 1,2-Didehydrobenzene | o-Benzyne | 0.0 (Reference) |

| 1,3-Didehydrobenzene | m-Benzyne | +10.6 |

| 1,4-Didehydrobenzene | p-Benzyne | +25.7 |

Note: Relative energies are consensus values from various high-level computational studies.

Table 2: Calculated Energies of Dehydrogenation (ΔEdehydro) for Selected Hetarynes